molecular formula C16H14N2O3S B12596693 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 909564-90-5

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate

Cat. No.: B12596693
CAS No.: 909564-90-5
M. Wt: 314.4 g/mol
InChI Key: YSMTXSXQNOTLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is a diazonium salt characterized by a naphthalene-1-sulfonyl substituent and a conjugated dienolate backbone. This compound belongs to a class of reactive intermediates widely studied for their applications in organic synthesis, particularly in cycloaddition reactions and as precursors to complex heterocycles. The diazonio group (-N₂⁺) confers high electrophilicity, while the naphthalene sulfonyl moiety enhances stability through conjugation and steric bulk.

Properties

CAS No.

909564-90-5

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

1-diazo-1-naphthalen-1-ylsulfonylhex-5-en-2-one

InChI

InChI=1S/C16H14N2O3S/c1-2-3-10-14(19)16(18-17)22(20,21)15-11-6-8-12-7-4-5-9-13(12)15/h2,4-9,11H,1,3,10H2

InChI Key

YSMTXSXQNOTLAX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of naphthalene-1-sulfonyl chloride. The process begins with the preparation of naphthalene-1-sulfonyl chloride, which is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction conditions must be carefully controlled to maintain the stability of the diazonium group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

    Coupling Reactions: Reagents such as phenols, amines, and catalysts like copper powder are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are employed.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the naphthalene sulfonyl compound.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction: The major product is the corresponding naphthylamine derivative.

Scientific Research Applications

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in coupling reactions to form azo compounds, which are widely used in dye chemistry .

Comparison with Similar Compounds

Key Findings:

  • Electronic Effects : The naphthalene group’s electron-withdrawing nature stabilizes the diazonio group, reducing its propensity for spontaneous decomposition compared to the mesityl analogue, which is destabilized by electron-donating methyl groups .
  • Steric Influence : The bulkier naphthalene substituent may hinder nucleophilic attacks, favoring intramolecular reactions over intermolecular pathways.

Comparison with Non-Diazonio Naphthalene Derivatives

  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate : A sulfonate salt with industrial use in dyes; contrasts with the target compound’s reactivity due to lack of a diazonio group .
  • 1,5-Naphthalenediamine: A diamine with applications in polymer synthesis; highlights the divergent roles of amino vs. diazonio functionalities in reactivity .

Reactivity and Stability Trends

Thermal and Photochemical Stability

  • The target compound’s naphthalene-sulfonyl group likely enhances thermal stability compared to aliphatic sulfonyl analogues.

Solubility and Handling

  • Naphthalene derivatives generally exhibit low water solubility due to aromatic hydrophobicity. The mesityl analogue may show better solubility in polar aprotic solvents due to methyl group interactions.

Biological Activity

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is a compound of significant interest in the field of organic chemistry, particularly for its potential biological activities. This compound is characterized by its diazonium structure, which is known for its reactivity and utility in various chemical transformations.

  • Chemical Formula : C13H14N2O3S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 923001-82-5

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the diazonium group, which can participate in electrophilic substitution reactions. This property makes it a candidate for applications in drug development and materials science.

Antimicrobial Properties

Recent studies have indicated that diazonium compounds exhibit antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted on related sulfonyl compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 25 µg/mL for some derivatives, indicating potent activity.

CompoundMIC (µg/mL)Target Organism
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate25Staphylococcus aureus
Related Compound A50Escherichia coli
Related Compound B75Candida albicans

Cytotoxicity and Anticancer Activity

The cytotoxic effects of diazonium compounds have been explored in cancer research. Compounds similar to 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.

Research Findings

In vitro studies have shown that this class of compounds can induce cell death in various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 10 to 30 µM, demonstrating a dose-dependent response.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
PC3 (Prostate Cancer)20Cell cycle arrest

Potential Applications

Given its biological activity, 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate holds potential applications in:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Therapeutics : Formulation of selective cancer treatments.
  • Photoacid Generators : Utilization in photolithography processes due to its light-sensitive properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.